1-(3-Bromophenyl)piperazine hydrochloride
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Overview
Description
1-(3-Bromophenyl)piperazine hydrochloride is a chemical compound with the CAS Number: 796856-45-6 . It is a m-bromo substituted 1-phenylpiperazine derivative .
Molecular Structure Analysis
The molecular formula of this compound is C10H13BrN2.ClH . The InChI code is 1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 277.59 .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine derivatives, including 1-(3-Bromophenyl)piperazine hydrochloride, are significant in the rational design of drugs due to their versatility and broad therapeutic potential. These compounds are found in drugs with diverse uses such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. The interest in piperazine-based molecules reflects their broad potential as pharmacophores, with certain patents indicating that these compounds can serve as a flexible building block for drug discovery, affecting pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been highlighted for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in designing anti-TB molecules, underscoring the need for further therapeutic investigations on this motif (Girase et al., 2020).
Piperazine in Antidepressants
The presence of a piperazine substructure is a common feature in many marketed antidepressants. The role of piperazine goes beyond enhancing CNS pharmacokinetics; it involves specific binding conformations of antidepressant agents. This review provides insights into current developments and the structure-activity relationships (SAR) of piperazine-based antidepressants, offering a critical analysis of piperazine's significance in the development of these drugs (Kumar et al., 2021).
Biological Potentials of Piperazines
Piperazines demonstrate a wide range of biological activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. The review explores the multifaceted biological activities related to piperazines and their derivatives, highlighting their role in producing biologically active compounds with high efficacy, better potency, and lesser toxicity (Verma & Kumar, 2017).
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromophenyl)piperazine Hydrochloride is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as an inhibitor of serotonin-3H binding . This means that it binds to the serotonin receptor, preventing serotonin from binding and exerting its effects . This can lead to changes in the transmission of signals in the nervous system .
Biochemical Pathways
serotonergic pathways in the brain. These pathways are involved in a variety of physiological processes, including mood regulation, appetite, sleep, and cognition .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of serotonin-3H binding. By preventing serotonin from binding to its receptors, this compound could potentially alter neurotransmission in the brain, affecting various physiological processes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemical Analysis
Biochemical Properties
It is known to be an inhibitor of serotonin-3H binding . This suggests that it may interact with serotonin receptors, which are proteins involved in neurotransmission .
Cellular Effects
Given its role as a serotonin-3H binding inhibitor , it may influence cell function by modulating serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of cellular processes, including mood regulation, appetite, and sleep.
Molecular Mechanism
As an inhibitor of serotonin-3H binding , it may exert its effects at the molecular level by binding to serotonin receptors and inhibiting their function. This could potentially lead to changes in gene expression and cellular function.
Properties
IUPAC Name |
1-(3-bromophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFIKWJCWNZVSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796856-45-6 |
Source
|
Record name | 1-(3-bromophenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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